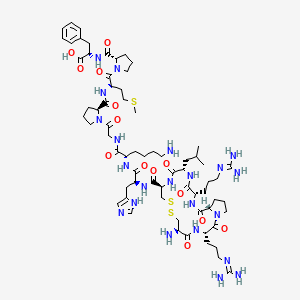

H-Cys(1)-Arg-Pro-Arg-Leu-Cys(1)-His-Lys-Gly-Pro-Met-Pro-Phe-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

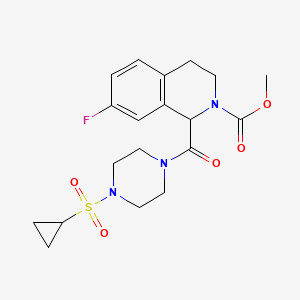

MM07 ist ein zyklischer Peptidagonist des Apelinrezeptors, der für seine Stabilität im Vergleich zum endogenen Apelinpeptid bekannt ist. Es wirkt als partieller Agonist am Apelinrezeptor und stimuliert bevorzugt den G-Protein-Signalweg. Diese partielle Wirkung kann zu einer verbesserten Wirksamkeit führen, indem selektiv Vasodilatation und inotrope Wirkungen stimuliert werden, während die Aktivierung schädlicher β-Arrestin-abhängiger Signalwege vermieden wird .

Präparationsmethoden

Die Synthese von MM07 beinhaltet die Bildung eines zyklischen Peptids mit einer Disulfidbrücke zwischen Cysteinresten. Die Sequenz von MM07 lautet Cys-Arg-Pro-Arg-Leu-Cys-His-Lys-Gly-Pro-Met-Pro-Phe, wobei eine Disulfidbrücke zwischen den ersten und sechsten Cysteinresten gebildet wird . Die synthetische Route beinhaltet typischerweise die Festphasenpeptidsynthese (SPPS), bei der die Peptidkette schrittweise an einem festen Träger aufgebaut wird. Nach der Assemblierung wird das Peptid vom Harz abgespalten und die Disulfidbrücke durch Oxidation gebildet.

Wissenschaftliche Forschungsanwendungen

MM07 hat mehrere Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Biologie und Medizin:

Herz-Kreislauf-Forschung: MM07 wird verwendet, um seine Auswirkungen auf das Herzzeitvolumen und den Gefäßwiderstand zu untersuchen.

Pulmonale arterielle Hypertonie: MM07 wurde auf sein Potenzial untersucht, die Herzstruktur und -funktion in Modellen der pulmonalen arteriellen Hypertonie zu verbessern.

Pharmakologische Studien: MM07 dient als Werkzeug, um den partiellen Agonismus am Apelinrezeptor und seine Auswirkungen auf die Arzneimittelentwicklung zu verstehen.

Wirkmechanismus

MM07 übt seine Wirkungen aus, indem es als partieller Agonist am Apelinrezeptor wirkt. Es stimuliert bevorzugt den G-Protein-Signalweg, was zu Vasodilatation und positiven inotropen Wirkungen führt. Diese selektive Aktivierung vermeidet die schädlichen β-Arrestin-abhängigen Signalwege, die zu einer Rezeptorinternalisierung und Desensibilisierung führen können. Zu den beteiligten molekularen Zielstrukturen gehören der Apelinrezeptor und nachgeschaltete Signalmoleküle wie endothel-NOS .

Vorbereitungsmethoden

The synthesis of MM07 involves the formation of a cyclic peptide with a disulfide bridge between cysteine residues. The sequence of MM07 is Cys-Arg-Pro-Arg-Leu-Cys-His-Lys-Gly-Pro-Met-Pro-Phe, with a disulfide bridge between the first and sixth cysteine residues . The synthetic route typically involves solid-phase peptide synthesis (SPPS), where the peptide chain is assembled step-by-step on a solid support. After the assembly, the peptide is cleaved from the resin, and the disulfide bridge is formed through oxidation.

Analyse Chemischer Reaktionen

MM07 unterliegt verschiedenen chemischen Reaktionen, die hauptsächlich sein Peptidgerüst und funktionelle Gruppen betreffen. Häufige Reaktionen umfassen:

Oxidation: Bildung der Disulfidbrücke zwischen Cysteinresten.

Reduktion: Auflösung der Disulfidbrücke, um lineare Peptide zu erzeugen.

Substitution: Modifikationen an den Seitenketten von Aminosäuren, um die Eigenschaften des Peptids zu verändern.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Iod zur Bildung von Disulfidbrücken und Reduktionsmittel wie Dithiothreitol (DTT) zur Reduktion von Disulfidbrücken. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind zyklische und lineare Peptide mit unterschiedlichen biologischen Aktivitäten .

Wirkmechanismus

MM07 exerts its effects by acting as a biased agonist at the apelin receptor. It preferentially stimulates the G protein pathway, leading to vasodilatation and positive inotropic effects. This selective activation avoids the detrimental β-arrestin-dependent pathways, which can lead to receptor internalization and desensitization. The molecular targets involved include the apelin receptor and downstream signaling molecules like endothelial NOS .

Vergleich Mit ähnlichen Verbindungen

MM07 ist aufgrund seines partiellen Agonismus am Apelinrezeptor einzigartig. Ähnliche Verbindungen umfassen:

[Pyr1]Apelin-13: Ein weiterer Agonist des Apelinrezeptors, der jedoch nicht den gleichen partiellen Agonismus wie MM07 aufweist.

Apelin-13: Der endogene Ligand für den Apelinrezeptor, der im Vergleich zu MM07 weniger stabil ist.

Die Stabilität und der partielle Agonismus von MM07 machen es zu einem wertvollen Werkzeug für die Untersuchung des Apelinrezeptors und seiner potenziellen therapeutischen Anwendungen.

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-6-amino-2-[[(2S)-2-[[(3S,6R,11R,14S,17S,20S)-6-amino-3,17-bis[3-(diaminomethylideneamino)propyl]-14-(2-methylpropyl)-2,5,13,16,19-pentaoxo-8,9-dithia-1,4,12,15,18-pentazabicyclo[18.3.0]tricosane-11-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C67H106N22O14S3/c1-38(2)30-46-57(94)86-49(36-106-105-35-41(69)54(91)81-44(18-10-25-76-67(72)73)63(100)88-27-12-20-51(88)61(98)80-43(56(93)83-46)17-9-24-75-66(70)71)59(96)84-47(32-40-33-74-37-78-40)58(95)79-42(16-7-8-23-68)55(92)77-34-53(90)87-26-11-19-50(87)60(97)82-45(22-29-104-3)64(101)89-28-13-21-52(89)62(99)85-48(65(102)103)31-39-14-5-4-6-15-39/h4-6,14-15,33,37-38,41-52H,7-13,16-32,34-36,68-69H2,1-3H3,(H,74,78)(H,77,92)(H,79,95)(H,80,98)(H,81,91)(H,82,97)(H,83,93)(H,84,96)(H,85,99)(H,86,94)(H,102,103)(H4,70,71,75)(H4,72,73,76)/t41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKFGCZWTURNFPN-SVENNQHVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)NC(CSSCC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCN=C(N)N)N)C(=O)NC(CC3=CN=CN3)C(=O)NC(CCCCN)C(=O)NCC(=O)N4CCCC4C(=O)NC(CCSC)C(=O)N5CCCC5C(=O)NC(CC6=CC=CC=C6)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCN=C(N)N)N)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N4CCC[C@H]4C(=O)N[C@@H](CCSC)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C67H106N22O14S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1539.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3S)-3-(trifluoromethyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2579192.png)

![N-[(1-Methylbenzimidazol-5-yl)methyl]prop-2-enamide](/img/structure/B2579195.png)

![2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B2579199.png)

![2-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridine-4-carbonitrile](/img/structure/B2579202.png)

![5,6-dichloro-N-{2-[cyclopropyl(methyl)amino]ethyl}-N,2-dimethylpyridine-3-carboxamide](/img/structure/B2579203.png)

![2-((2-chlorobenzyl)thio)-5-methyl-7-(pyridin-4-yl)-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2579212.png)